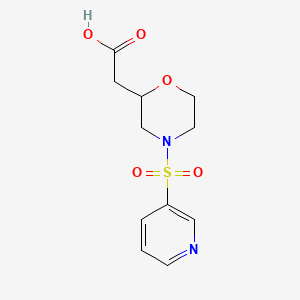![molecular formula C14H15ClFNO3S B7580086 2-[4-[2-(2-Chloro-6-fluorophenyl)acetyl]thiomorpholin-3-yl]acetic acid](/img/structure/B7580086.png)
2-[4-[2-(2-Chloro-6-fluorophenyl)acetyl]thiomorpholin-3-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[2-(2-Chloro-6-fluorophenyl)acetyl]thiomorpholin-3-yl]acetic acid, also known as CFM-2, is a chemical compound that has been extensively studied for its potential therapeutic applications. CFM-2 belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to have anti-inflammatory and analgesic properties.
Mechanism of Action
2-[4-[2-(2-Chloro-6-fluorophenyl)acetyl]thiomorpholin-3-yl]acetic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are lipid mediators of inflammation and pain. By inhibiting COX activity, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). It has also been shown to reduce the production of chemokines such as monocyte chemoattractant protein-1 (MCP-1) and regulated on activation, normal T cell expressed and secreted (RANTES). In addition, this compound has been shown to reduce the infiltration of inflammatory cells such as neutrophils and macrophages into inflamed tissues.
Advantages and Limitations for Lab Experiments
2-[4-[2-(2-Chloro-6-fluorophenyl)acetyl]thiomorpholin-3-yl]acetic acid has several advantages for use in laboratory experiments. It has been shown to have potent anti-inflammatory and analgesic effects, making it a useful tool for studying the mechanisms of inflammation and pain. In addition, this compound has been shown to be relatively safe and well-tolerated in animal studies. However, there are also some limitations to the use of this compound in laboratory experiments. Its complex synthesis method and high cost may limit its availability for some researchers.
Future Directions
There are several future directions for research on 2-[4-[2-(2-Chloro-6-fluorophenyl)acetyl]thiomorpholin-3-yl]acetic acid. One potential direction is to investigate its potential therapeutic applications in the treatment of other inflammatory conditions such as multiple sclerosis and rheumatoid arthritis. Another direction is to study the mechanisms underlying its anti-inflammatory and analgesic effects in more detail. Finally, there is a need for further research on the safety and toxicity of this compound in humans, as well as its potential drug interactions with other medications.
Synthesis Methods
2-[4-[2-(2-Chloro-6-fluorophenyl)acetyl]thiomorpholin-3-yl]acetic acid can be synthesized using a multistep process that involves the reaction of 2-(2-chloro-6-fluorophenyl)acetic acid with thiomorpholine in the presence of a base such as potassium carbonate. The resulting product is then treated with a reagent such as thionyl chloride to form the final compound.
Scientific Research Applications
2-[4-[2-(2-Chloro-6-fluorophenyl)acetyl]thiomorpholin-3-yl]acetic acid has been extensively studied for its potential therapeutic applications in the treatment of various inflammatory conditions such as arthritis, asthma, and inflammatory bowel disease. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation.
properties
IUPAC Name |
2-[4-[2-(2-chloro-6-fluorophenyl)acetyl]thiomorpholin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFNO3S/c15-11-2-1-3-12(16)10(11)7-13(18)17-4-5-21-8-9(17)6-14(19)20/h1-3,9H,4-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDAQMXKBCNPCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1C(=O)CC2=C(C=CC=C2Cl)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(2,5-Dimethylthiophene-3-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580004.png)
![2-[4-(2-Methoxyphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7580008.png)
![2-[(Furan-3-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580013.png)
![2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)morpholin-2-yl]acetic acid](/img/structure/B7580023.png)
![2-[2-[(4-Chloro-1-ethylpyrrole-2-carbonyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580029.png)

![2-[4-(2-Methylquinolin-4-yl)morpholin-2-yl]acetic acid](/img/structure/B7580045.png)
![2-[4-(3-Chloro-2-fluorophenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7580054.png)
![2-[4-[(5-Methylfuran-2-yl)methyl]morpholin-2-yl]acetic acid](/img/structure/B7580055.png)
![2-[4-(2-Methylpyrimidin-4-yl)morpholin-2-yl]acetic acid](/img/structure/B7580059.png)
![2-[2-[(2-Thiophen-2-ylacetyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580064.png)
![2-[2-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580072.png)
![[2-(2-Aminoethyl)-1,3-thiazol-4-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B7580077.png)
![2-[4-(4-Bromo-1-ethylpyrrole-2-carbonyl)thiomorpholin-3-yl]acetic acid](/img/structure/B7580100.png)